6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride Potent and selective H4 receptor antagonist (pKi = 7-8). Shows anti-inflammatory and analgesic effects in vivo. Orally active.
A-943931 is Potent and selective H4 antagonist. Potent and selective histamine H4 receptor antagonist (pKi values are 7.15 and 8.12 at human and rat receptors respectively). Blocks inflammation in a peritonitis mouse model and displays efficacy in inflammatory pain and neuropathic pain models. Shows anti-inflammatory and analgesic effects in vivo. Orally active.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0516650
InChI: InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1
SMILES: C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl
Molecular Formula: C17H23Cl2N5
Molecular Weight: 368.3 g/mol

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride

CAS No.:

Cat. No.: VC0516650

Molecular Formula: C17H23Cl2N5

Molecular Weight: 368.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride -

Specification

Description Potent and selective H4 receptor antagonist (pKi = 7-8). Shows anti-inflammatory and analgesic effects in vivo. Orally active.
A-943931 is Potent and selective H4 antagonist. Potent and selective histamine H4 receptor antagonist (pKi values are 7.15 and 8.12 at human and rat receptors respectively). Blocks inflammation in a peritonitis mouse model and displays efficacy in inflammatory pain and neuropathic pain models. Shows anti-inflammatory and analgesic effects in vivo. Orally active.
Molecular Formula C17H23Cl2N5
Molecular Weight 368.3 g/mol
IUPAC Name 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride
Standard InChI InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1
Standard InChI Key ISYUFRNZHUOGLA-CURYUGHLSA-N
Isomeric SMILES C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl
SMILES C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl
Canonical SMILES C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl
Appearance Solid powder

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